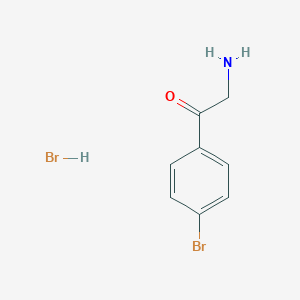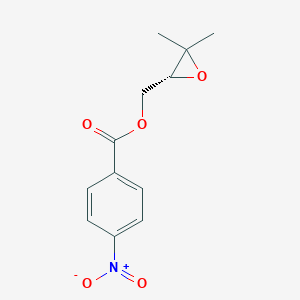
(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid, also known as 2F-4-DA, is a chemical compound that has been studied for its potential use in the treatment of Parkinson's disease. It is a derivative of the neurotransmitter dopamine, which is involved in the regulation of movement, mood, and motivation.
Mécanisme D'action
The exact mechanism of action of (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid is not fully understood. However, it is believed to work by increasing the availability of dopamine in the brain. Dopamine is involved in the regulation of movement, mood, and motivation. By increasing dopamine levels, this compound may help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. Research has shown that this compound can increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease. In addition, this compound has been shown to have antioxidant properties, which may help to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid in lab experiments is that it is a relatively simple compound to synthesize. In addition, it has been shown to have potential therapeutic benefits for Parkinson's disease. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand how this compound works and to determine its potential therapeutic benefits.
Orientations Futures
There are several future directions for research on (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid. One area of research is to further investigate its mechanism of action. This may help to identify other potential therapeutic uses for this compound. In addition, research could be conducted to optimize the synthesis process for this compound, making it more efficient and cost-effective. Finally, studies could be conducted to determine the safety and efficacy of this compound in humans, which would be a crucial step in its development as a therapeutic agent for Parkinson's disease.
Méthodes De Synthèse
(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the conversion of 2-fluoro-3,4-dihydroxybenzaldehyde to its corresponding methyl ether using methanol and hydrochloric acid. The resulting compound is then reacted with a mixture of sodium borohydride and acetic acid to give the desired product.
Applications De Recherche Scientifique
Research has shown that (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid has potential therapeutic benefits for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. The symptoms of Parkinson's disease include tremors, rigidity, and difficulty with movement. This compound has been shown to increase dopamine levels in the brain, which may help to alleviate these symptoms.
Propriétés
Numéro CAS |
152354-25-1 |
|---|---|
Formule moléculaire |
C8H7FO5 |
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
2-(2-fluoro-3,4-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-5-3(6(11)8(13)14)1-2-4(10)7(5)12/h1-2,6,10-12H,(H,13,14) |
Clé InChI |
VLCZLUZLNNERKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O |
SMILES canonique |
C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O |
Synonymes |
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)







![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)



